N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide is a fascinating organic compound that exhibits a unique chemical structure. It belongs to a class of compounds that combine diverse functional groups such as triazole, pyridine, and sulfonamide. These structural elements contribute to its potential as a versatile reagent in chemical synthesis, medicinal chemistry, and various scientific research fields.
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis typically begins with the preparation of the thiophene-2-sulfonamide precursor, achieved through the sulfonation of thiophene.
Triazolopyridine Framework Formation: : Subsequently, a multistep reaction sequence involving cyclization and substitution is employed to construct the triazolopyridine core.
Introduction of the Trifluoromethyl Group:
Final Assembly: : The final steps involve the coupling of the triazolopyridine moiety with the thiophene-2-sulfonamide precursor under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production typically includes:
Batch or Continuous Flow Reactions: : Depending on the desired scale, either batch or continuous flow techniques are used.
Purification and Quality Control: : Post-synthesis, the compound undergoes rigorous purification, often using chromatography and crystallization, followed by quality control analysis.
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thiophene and triazolopyridine rings.
Oxidation and Reduction: : Both the thiophene and triazolopyridine moieties can participate in redox reactions.
Coupling Reactions: : The sulfonamide functional group allows for coupling reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminium hydride
Substituents: : Halides, nitriles, and various organometallics
Major Products
Substituted Triazolopyridines: : Formed via substitution reactions
Sulfoxides and Sulfones: : From oxidation of the sulfonamide group
Thiophene Derivatives: : Through various coupling and substitution reactions
Scientific Research Applications
N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide finds applications in multiple fields:
Chemistry: : Used as a building block for synthesizing complex molecules, intermediates in drug synthesis, and materials science.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with various biological macromolecules.
Medicine: : Explored for its therapeutic potential, especially in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins with high binding affinity to the compound's functional groups.
Pathways Involved: : Inhibition or activation of biochemical pathways, modulation of signal transduction, and interaction with nucleic acids.
Similar Compounds
N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide: : Similar in structure but differs in the aromatic ring, influencing its chemical properties and applications.
7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine: : Lacks the thiophene and sulfonamide groups, resulting in different reactivity and applications.
(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol: : Substitution of the sulfonamide with a hydroxyl group, altering its solubility and biological activity.
Uniqueness: : N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its balanced combination of the triazolopyridine core, thiophene ring, and sulfonamide group. This unique structure enhances its versatility in both chemical reactions and biological applications.
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2S2/c13-12(14,15)8-3-4-19-9(6-8)17-18-10(19)7-16-23(20,21)11-2-1-5-22-11/h1-2,5,8,16H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUBJDXJVMJYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CS3)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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